3-Fluoro-5-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Fluoro-5-(trifluoromethyl)picolinaldehyde is a useful research compound. Its molecular formula is C7H3F4NO and its molecular weight is 193.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Synthesis
The compound 3-Fluoro-5-(trifluoromethyl)picolinaldehyde has been used in the synthesis of novel fluoropicolinate herbicides. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines was modified to synthesize 4-amino-5-fluoropicolinates. This process led to the production of 5-fluoropyridines, which were then easily deprotected to picolinaldehyde derivatives. These derivatives were further elaborated into structures of interest as potential herbicides, providing access to picolinic acids with previously inaccessible alkyl or aryl substituents at the 6-position (Johnson et al., 2015).
Spectrophotometric Reagent
Picolinaldehyde derivatives, including those related to this compound, have been used as spectrophotometric reagents. Specifically, picolinaldehyde 4-phenyl-3-thiosemicarbazone has been utilized for the selective determination of small amounts of cobalt in the presence of iron. This method was applied to steel analysis, indicating its potential for precise measurement in industrial contexts (Ariza et al., 1976).
Protein-Protein Couplings
In a more biological context, derivatives of this compound have been used in protein-protein couplings. One study explored the use of 5-fluoro-4(phenylsulfonyl)-picolinaldehyde (FPPA) to mediate protein-protein coupling under mild conditions. The reactivity of fluorine in FPPA for free thiols led to effective nucleophilic substitution and subsequent reactions, resulting in stable protein conjugates. This method exhibited minimal impact on the three-dimensional structures of the target proteins and was suitable for segmentally isotopic labeling of multi-domain proteins (Su et al., 2022).
Organic Synthesis
This compound has also been involved in the direct cupration of fluoroform, a method for introducing the trifluoromethyl group into organic molecules. This reaction provided an efficient means of trifluoromethylating organic and inorganic electrophiles, representing a significant contribution to organic synthesis (Zanardi et al., 2011).
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYIIVJQJETLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856448 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227499-98-0 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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